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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-phenoxyphenethylamine. Due to the limited availability of public spectroscopic data for
this specific compound, this document outlines the expected data presentation, detailed
experimental protocols for acquiring such data, and a generalized workflow for spectroscopic
analysis. To serve as a valuable reference, spectroscopic data for the structurally related
compound, 2-phenylethylamine, is provided as an illustrative example.

Data Presentation

The following tables are structured to summarize the key quantitative data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-
phenoxyphenethylamine.

IH NMR (Proton Nuclear Magnetic Resonance) Data
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Data not
available
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm Assignment

Data not available

IR (Infrared) Spectroscopy Data

Functional Group

Wavenumber (cm—2) Intensity .
Assignment
Data not available
MS (Mass Spectrometry) Data
m/z Ratio Relative Intensity (%) Assighment

Data not available

lllustrative Spectroscopic Data: 2-Phenylethylamine

For reference, the following tables present the known spectroscopic data for the related

compound, 2-phenylethylamine.
'H NMR Data for 2-Phenylethylamine

Solvent: CDCIz
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.35-7.15 m 5H - Ar-H
2.98 t 2H 6.8 Ar-CHz2-CHz-NH:2
2.75 t 2H 6.8 Ar-CHz-CHz-NH:z
1.15 S 2H - -NH:2
13C NMR Data for 2-Phenylethylamine
Solvent: CDCls
Chemical Shift (8) ppm Assignment
139.9 Ar-C (quaternary)
128.4 Ar-CH
128.3 Ar-CH
126.1 Ar-CH
43.6 Ar-CH2-CH2-NH:
39.2 Ar-CHz-CHz-NH:2
IR Spectroscopy Data for 2-Phenylethylamine
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3360, 3290 Medium N-H stretch (primary amine)
3080, 3060, 3020 Medium C-H stretch (aromatic)
2920, 2850 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Medium to Strong C=C stretch (aromatic ring)
1585 Medium N-H bend (amine)
750, 700 Strong C-H bend (out-of-plane,

monosubstituted benzene)

MS (Mass Spectrometry) Data for 2-Phenylethylamine

m/z Ratio Relative Intensity (%) Assighment

121 10 [M]* (Molecular lon)
91 100 [C7H7]* (Tropylium ion)
30 50 [CHz2NH2]*

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid compound or 10-20 pL of a
liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds, D20) in a
standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid obscuring the analyte's
signals.[1]

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument consists
of a powerful magnet, a radiofrequency transmitter, and a detector.[2]
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o Data Acquisition: The sample is placed in a strong magnetic field.[3] A radiofrequency pulse
is applied to excite the atomic nuclei (*H or 13C).[2] As the nuclei relax, they emit
radiofrequency signals that are detected.[3] The resulting free induction decay (FID) is a
time-domain signal.

o Data Processing: A Fourier transform is applied to the FID to convert it into a frequency-
domain spectrum, which shows the chemical shifts of the different nuclei.[2] The spectrum is
then phased, baseline-corrected, and referenced to an internal standard, typically
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:

o For Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is
placed directly on the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is
applied to ensure good contact.

o For Liquids: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

e Instrument Setup: The sample is placed in the path of the IR beam in an FTIR (Fourier
Transform Infrared) spectrometer.[4]

o Data Acquisition: Infrared radiation is passed through the sample.[5] The molecules absorb
specific frequencies of IR radiation that correspond to the vibrational energies of their
chemical bonds.[4][5] The transmitted light is measured by a detector.

» Data Processing: The instrument records an interferogram, which is then mathematically
converted into a spectrum of percent transmittance versus wavenumber (cm~1).[4]

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer in various
ways, often coupled with a separation technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).[6] For direct analysis, a small amount of the sample is
introduced into the ion source.
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« lonization: The sample molecules are ionized. A common method for organic molecules is
Electron lonization (EI), where a high-energy electron beam knocks an electron off the
molecule to form a molecular ion (M*).[7]

o Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-
to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z ratio.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z ratio. The peak with the highest m/z often corresponds to the
molecular ion, and other peaks represent fragments of the molecule.[7]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenoxyphenethylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040543#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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